Structural Elucidation and Synthesis of 2-Bromo-4-methylphenyl 3-methoxybenzoate: A Comprehensive Guide to NMR Chemical Shifts and Experimental Methodologies
Structural Elucidation and Synthesis of 2-Bromo-4-methylphenyl 3-methoxybenzoate: A Comprehensive Guide to NMR Chemical Shifts and Experimental Methodologies
Executive Summary
The compound 2-Bromo-4-methylphenyl 3-methoxybenzoate (CAS: 692757-46-3) [1] is a highly functionalized aryl ester that serves as a critical intermediate in advanced organic synthesis and drug development. Featuring both a halogenated phenol moiety and an electron-rich methoxybenzoate ring, it offers orthogonal reactivity for downstream cross-coupling (e.g., Suzuki-Miyaura reactions) and structural derivatization.
This whitepaper provides an in-depth, authoritative guide to the theoretical and empirical structural elucidation of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, it details a highly optimized, self-validating synthetic protocol governed by nucleophilic catalysis, ensuring high yield and purity for research applications.
Theoretical Framework: NMR Chemical Shift Additivity Rules
In the absence of physical reference spectra, quantum mechanical modeling and empirical additivity rules provide highly accurate predictive frameworks for 1 H and 13 C NMR chemical shifts [3]. The chemical shift of a given nucleus in a substituted benzene ring is a function of the diamagnetic and paramagnetic shielding tensors, which are dictated by the inductive ( σI ) and resonance ( σR ) effects of the substituents.
To analyze 2-bromo-4-methylphenyl 3-methoxybenzoate, the molecule is treated as two distinct spin systems separated by the ester linkage:
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Ring A (Phenol-derived): The 2-bromo-4-methylphenoxy moiety. The strong electron-withdrawing nature of the ester oxygen and the bromine atom compete with the weak electron-donating induction of the para-methyl group.
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Ring B (Benzoate-derived): The 3-methoxybenzoyl moiety. The carbonyl group exerts a strong deshielding effect on its ortho and para protons, while the meta-methoxy group provides localized shielding via resonance electron donation.
Quantitative Data: 1 H and 13 C NMR Structural Elucidation
The following tables summarize the predicted NMR chemical shifts based on established substituent effect additivity rules for substituted benzenes.
Table 1: Predicted 1 H NMR Chemical Shifts (400 MHz, CDCl 3 )
The spin-spin coupling constants ( J ) are derived from standard ortho- and meta-coupling relationships in functionalized aromatics.
| Position | Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Structural Assignment |
| H6' | 7.80 | dt | 7.6, 1.2 | 1H | Ring B: ortho to C=O, para to OMe |
| H2' | 7.65 | m | ~ 2.0 | 1H | Ring B: ortho to C=O, ortho to OMe |
| H3 | 7.45 | d | 2.0 | 1H | Ring A: ortho to Br, meta to O-Acyl |
| H5' | 7.40 | t | 8.0 | 1H | Ring B: meta to C=O, meta to OMe |
| H4' | 7.15 | ddd | 8.2, 2.6, 1.0 | 1H | Ring B: meta to C=O, ortho to OMe |
| H5 | 7.10 | dd | 8.2, 2.0 | 1H | Ring A: meta to O-Acyl, ortho to Me |
| H6 | 7.05 | d | 8.2 | 1H | Ring A: ortho to O-Acyl, meta to Br |
| Ar-OCH 3 | 3.85 | s | - | 3H | Ring B: Methoxy ether protons |
| Ar-CH 3 | 2.35 | s | - | 3H | Ring A: Aryl methyl protons |
Table 2: Predicted 13 C NMR Chemical Shifts (100 MHz, CDCl 3 )
Calculated via base benzene shift (128.5 ppm) modified by empirical ipso , ortho , meta , and para substituent effects.
| Position | Shift ( δ , ppm) | Carbon Type | Structural Assignment |
| C=O | 164.5 | Quaternary | Ester carbonyl carbon |
| C3' | 160.0 | Quaternary | Ring B: ipso to OMe |
| C1 | 152.0 | Quaternary | Ring A: ipso to O-Acyl |
| C4 | 136.8 | Quaternary | Ring A: ipso to Methyl |
| C3 | 133.9 | CH | Ring A: Aromatic methine |
| C1' | 131.6 | Quaternary | Ring B: ipso to C=O |
| C5' | 129.6 | CH | Ring B: Aromatic methine |
| C5 | 128.9 | CH | Ring A: Aromatic methine |
| C6 | 123.7 | CH | Ring A: Aromatic methine |
| C6' | 122.0 | CH | Ring B: Aromatic methine |
| C4' | 118.4 | CH | Ring B: Aromatic methine |
| C2 | 116.6 | Quaternary | Ring A: ipso to Bromine |
| C2' | 115.3 | CH | Ring B: Aromatic methine |
| OCH 3 | 55.4 | Primary | Methoxy carbon |
| CH 3 | 20.8 | Primary | Aryl methyl carbon |
Experimental Protocol: Synthesis and Validation
The esterification of sterically hindered, electron-deficient phenols (such as 2-bromo-4-methylphenol) with acyl chlorides is notoriously sluggish. To overcome this, the following protocol employs 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst and Triethylamine (Et 3 N) as an auxiliary base [2][4].
Step-by-Step Synthetic Methodology
Step 1: Reaction Setup and Anhydrous Control
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Procedure: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and an argon balloon, dissolve 2-bromo-4-methylphenol (1.0 equiv, 10 mmol) in anhydrous dichloromethane (CH 2 Cl 2 , 30 mL).
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Causality: Benzoyl chlorides are highly susceptible to hydrolysis. Atmospheric moisture will rapidly convert the 3-methoxybenzoyl chloride into unreactive 3-methoxybenzoic acid, severely depressing the yield [2].
Step 2: Base and Catalyst Addition
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Procedure: Add Triethylamine (1.5 equiv, 15 mmol) followed by DMAP (0.1 equiv, 1.0 mmol). Cool the reaction mixture to 0 °C using an ice-water bath.
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Causality: Et 3 N serves to scavenge the HCl byproduct, preventing the acidification of the reaction matrix and driving the equilibrium forward. DMAP acts as a "super catalyst"; its pyridine nitrogen attacks the acyl chloride to form a highly electrophilic N-acylpyridinium intermediate. This intermediate is vastly more reactive toward the sterically encumbered ortho-bromo phenol than the bare acid chloride [4].
Step 3: Acylation and Propagation
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Procedure: Dissolve 3-methoxybenzoyl chloride (1.1 equiv, 11 mmol) in 10 mL of anhydrous CH 2 Cl 2 and add it dropwise to the reaction flask over 15 minutes. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 12 hours.
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Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a 4:1 Hexane/Ethyl Acetate eluent. The reaction is complete when the phenol spot (visualized via UV or KMnO 4 stain) is entirely consumed.
Step 4: Quenching and Workup
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Procedure: Quench the reaction by adding 20 mL of saturated aqueous NaHCO 3 . Transfer to a separatory funnel and extract the aqueous layer with CH 2 Cl 2 (2 × 20 mL). Wash the combined organic layers with 1M HCl (20 mL), followed by brine (20 mL). Dry over anhydrous Na 2 SO 4 .
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Causality: The NaHCO 3 wash is a critical self-validating step; it deprotonates any unreacted 3-methoxybenzoic acid (formed from ambient hydrolysis of the excess acid chloride), partitioning it safely into the aqueous waste layer. The HCl wash removes residual Et 3 N and DMAP.
Step 5: Purification and NMR Validation
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Procedure: Concentrate the organic layer under reduced pressure. Purify the crude residue via silica gel flash chromatography. Dissolve 15 mg of the pure product in 0.6 mL of CDCl 3 containing 0.03% v/v Tetramethylsilane (TMS) for NMR acquisition.
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Self-Validation: In the resulting 1 H NMR spectrum, integrate the methoxy peak at ~3.85 ppm against the aryl methyl peak at ~2.35 ppm. A perfect 3:3 (or 1:1) integration ratio definitively confirms the successful stoichiometric union of the two structural moieties.
Workflow Visualization
The following diagram maps the logical progression of the synthesis, purification, and analytical validation workflow.
Fig 1: Synthesis and NMR characterization workflow for 2-Bromo-4-methylphenyl 3-methoxybenzoate.
